molecular formula C13H17NO3 B1678322 1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one CAS No. 1032822-42-6

1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Cat. No. B1678322
M. Wt: 235.28 g/mol
InChI Key: BEDYMEDICHGLSE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anti-Tobacco Mosaic Virus Activity

Isoquinoline alkaloids isolated from the whole plants of Thalictrum glandulosissimum, including compounds structurally related to 1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, have shown weak anti-Tobacco Mosaic Virus (anti-TMV) activity. This suggests potential applications in the development of plant protection strategies against viral infections (Hu et al., 2020).

Pharmacological Effects on Blood Pressure and Smooth Muscle

Research into tetrahydroisoquinolines, which share a structural similarity with the compound , has explored their effects on blood pressure, respiration, and smooth muscle. These studies provide insights into how modifications in the isoquinoline structure could influence physiological responses, potentially guiding the development of new therapeutic agents (Fassett & Hjort, 1938).

Antimicrobial Activity

Cephalosporins with heterocyclic catechol in their side chain, including derivatives of dihydroisoquinoline, have demonstrated enhanced pharmacokinetic profiles and significant in vivo antibacterial activity. This underscores the potential of isoquinoline derivatives in antibiotic development, especially against resistant strains (Iimura et al., 1993).

Neuroprotective or Neurotoxic Activity

Studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives, including those with hydroxy and methoxy groups, have investigated their neurotoxicity and neuroprotective potential. This research is particularly relevant for understanding the compound's effects on neuronal health and its possible implications in neurodegenerative diseases treatment (Okuda, Kotake, & Ohta, 2003).

Anticancer Activity

Isoquinoline derivatives have been synthesized and evaluated for their anticancer properties. The exploration of these compounds, including those with methoxy groups, provides a foundation for developing novel anticancer drugs with the potential to target specific cancer cell lines or disrupt tumor vasculature, highlighting the diverse therapeutic applications of isoquinoline derivatives in oncology (Redda, Gangapuram, & Ardley, 2010).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful. For specific information on “1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one”, I would recommend consulting scientific literature or databases that specialize in chemical information. Please note that handling and experimenting with chemicals should always be done under the guidance of a trained professional and in accordance with all relevant safety regulations.


properties

IUPAC Name

1-(7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-13(16)14-5-4-9-7-12(17-2)11(15)6-10(9)8-14/h6-7,15H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDYMEDICHGLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=CC(=C(C=C2C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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